PROTAC IRAK4 degrader-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK4 degrader-7 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.

Synthesis of E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).

Linker attachment: A linker molecule is used to connect the IRAK4-binding ligand to the E3 ligase ligand.

The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK4 degrader-7 undergoes several types of chemical reactions, including:

Ubiquitination: The compound facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.

Phosphorylation: IRAK4 is involved in phosphorylation reactions within the myddosome complex.

Common Reagents and Conditions

Ubiquitination: Requires the presence of E3 ubiquitin ligase and ATP.

Phosphorylation: Involves kinases and ATP.

Major Products

The major product of these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids by the proteasome .

Scientific Research Applications

Key Features

- Oral Bioavailability : PROTAC IRAK4 degrader-7 is designed for oral administration, making it a convenient option for patients.

- Potent Degradation : It has demonstrated significant reductions in IRAK4 levels in various cellular models, with reported degradation potency quantified using DC50 values around 259 nM .

- Broad Therapeutic Potential : The compound is being explored for conditions such as hidradenitis suppurativa and atopic dermatitis, where excessive inflammation plays a key role .

Efficacy in Cellular Models

Studies have shown that this compound effectively reduces IRAK4 protein levels in peripheral blood mononuclear cells (PBMCs) and other cell lines. For instance, a single dose of KT-474 resulted in over 93% reduction of IRAK4 levels in healthy volunteer blood samples, indicating robust activity .

Case Studies

Comparative Analysis with Other Compounds

The effectiveness of this compound can be compared with other compounds targeting IRAK4:

| Compound Name | Mechanism of Action | Unique Features | DC50 (nM) |

|---|---|---|---|

| KT-474 | Degrades IRAK4 via cereblon E3 ligase | First-in-class oral degrader | ~259 |

| Compound 9 | PROTAC targeting IRAK4 with PEG linker | Higher potency; effective against DLBCL cells | ~151 |

| PF-06650833 | Kinase inhibitor | Advanced to Phase II trials; limited by kinase activity alone | Not applicable |

Mechanism of Action

PROTAC IRAK4 degrader-7 works by recruiting IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation disrupts the signaling pathways mediated by IRAK4, including the nuclear factor-κB (NFκB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

KT-474: Another PROTAC designed to degrade IRAK4, currently in clinical trials for autoimmune diseases.

PF-06650833: A small molecule inhibitor of IRAK4, used in the development of next-generation PROTACs.

Uniqueness

PROTAC IRAK4 degrader-7 is unique due to its high oral bioavailability and potent antitumor activity . Unlike traditional kinase inhibitors, it degrades the entire IRAK4 protein, providing a more comprehensive inhibition of its signaling pathways .

Biological Activity

Introduction

The development of targeted protein degradation technologies, particularly Proteolysis Targeted Chimeras (PROTACs), has revolutionized the approach to modulating protein function in various diseases. One significant target in this field is Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory responses and a promising therapeutic target for several malignancies, including diffuse large B-cell lymphoma (DLBCL). This article focuses on the biological activity of the compound PROTAC IRAK4 degrader-7, detailing its design, mechanism of action, and efficacy based on recent research findings.

PROTACs operate by harnessing the ubiquitin-proteasome system to induce targeted degradation of specific proteins. This compound (Compound I-417) is designed to bind both IRAK4 and an E3 ligase, typically cereblon (CRBN), facilitating the ubiquitination and subsequent degradation of IRAK4 by the proteasome. This dual action not only inhibits IRAK4's kinase activity but also removes its scaffolding functions, which are critical for downstream signaling pathways.

Structure and Properties

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 2432994-31-3 |

| Molecular Formula | C₄₄H₄₉F₂N₁₁O₆ |

| Molecular Weight | 865.93 g/mol |

| Target | IRAK4 |

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits potent antiproliferative effects against various DLBCL cell lines, particularly those harboring the MYD88 L265P mutation. In studies involving OCI-LY10 and TMD8 cells, this compound significantly reduced IRAK4 protein levels in a concentration-dependent manner, outperforming traditional kinase inhibitors.

Key Findings:

- IC50 Values : The compound demonstrated an IC50 value of approximately 36 nM for IRAK4 degradation in human dermal fibroblasts.

- Cell Viability : A dose-response study indicated that treatment with this compound led to a marked decrease in cell viability in MYD88 L265P mutant cell lines compared to untreated controls.

Comparison with Other Compounds

A comparative analysis with other IRAK4-targeting compounds highlights the superior efficacy of this compound:

| Compound | Mechanism | IC50 (nM) | Efficacy in DLBCL |

|---|---|---|---|

| This compound | Degradation via CRBN | 36 | High |

| Traditional Inhibitor 1 | Kinase inhibition | 70 | Moderate |

| Compound 9 | Degradation via VHL | 50 | Moderate |

Clinical Implications

Recent clinical trials have begun to explore the therapeutic potential of PROTACs targeting IRAK4. In patients with hidradenitis suppurativa and atopic dermatitis, initial results indicate that treatment with KT-474 (a similar heterobifunctional degrader) led to normalization of IRAK4 levels in skin lesions and a reduction in inflammatory biomarkers. This suggests that targeting IRAK4 through degradation may provide a novel treatment avenue for inflammatory diseases.

Proteomic Analysis

Further investigations using proteomic approaches are warranted to assess the broader impact of PROTAC-induced degradation on cellular signaling networks. Such studies could elucidate potential off-target effects and enhance our understanding of the therapeutic window for compounds like this compound.

Properties

CAS No. |

2432994-31-3 |

|---|---|

Molecular Formula |

C44H49F2N11O6 |

Molecular Weight |

865.9 g/mol |

IUPAC Name |

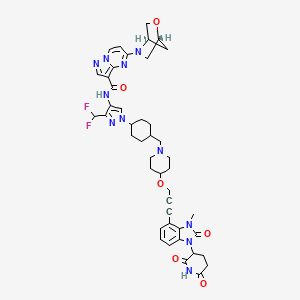

N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |

InChI Key |

NQGKNAVUMAHSQN-PKIOHZLWSA-N |

Isomeric SMILES |

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |

Canonical SMILES |

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.